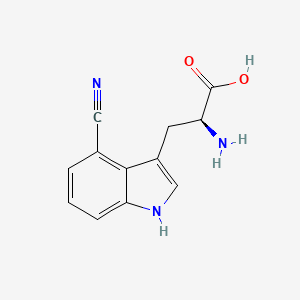
4-Cyanotryptophan
Descripción general
Descripción
4-Cyanotryptophan is an unnatural amino acid that has been shown to be an efficient blue fluorescence emitter . This property allows it to have potential applications in biological spectroscopy and microscopy .
Synthesis Analysis
The synthesis of this compound has been a challenge due to lack of facile synthetic routes . .Molecular Structure Analysis
The steady state and time-resolved fluorescence and infrared (IR) properties of this compound have been investigated and compared . The position of the nitrile substitution as well as the solvent environment influences the spectroscopic properties (solvatochromism) .Chemical Reactions Analysis
Similar to native tryptophan, the electronic (nanosecond) lifetime and emission spectra of this compound are modulated by the environment . This makes this compound an attractive fluorescent probe to study the structural dynamics of proteins in complex media .Physical And Chemical Properties Analysis
The nitrile absorption in the IR region of this compound can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions . Importantly, this compound exhibits a single absorption in the nitrile stretch region .Aplicaciones Científicas De Investigación
Use in Biological Spectroscopy and Microscopy : 4-Cyanotryptophan is an efficient blue fluorescence emitter, making it valuable for biological spectroscopy and microscopy applications. Its synthesis and application to assess peptide-membrane interactions have been demonstrated, showcasing its utility in imaging cell-membrane-bound peptides and determining peptide-membrane binding constants (Zhang et al., 2019).
Probing Hydration Environments in Proteins : It serves as a fluorescent probe for hydration environments. Tryptophan derivatives like this compound have been used to study local protein environments through spectroscopic methods such as FTIR, UV-Vis, and fluorescence spectroscopy (Huang et al., 2018).
Fluorescence Lifetime Studies : The solvent dependence of cyanoindole fluorescence lifetime, particularly of this compound, has been examined. This helps in understanding how fluorescence lifetimes vary with different solvents, providing insights for applications in biological studies (Hilaire et al., 2017).
Enzymatic Synthesis for Pharmaceutical and Chemical Biology Applications : The enzymatic platform for the synthesis of this compound has been improved, making it a valuable compound for pharmaceutical synthesis and chemical biology. Its high yield and temperature profile adjustments have expanded the possibilities for in vivo production (Boville et al., 2018).
Fluorescent Probes for Studying Protein Conformational Changes and DNA-Protein Interaction : Cyanotryptophans, including this compound, have been synthesized and incorporated into proteins as fluorescent probes. These probes are useful for studying protein conformational events and protein-nucleic acid interactions, providing insights into these critical biological processes (Talukder et al., 2015).
Visualization in Two-Photon Microscopy : Its utility in two-photon fluorescence microscopy has been demonstrated. This includes imaging integrins on cell surfaces, which is vital for understanding various cellular processes (Fong et al., 2021).
Dual Infrared and Fluorescence Spectroscopic Labels : It has been shown that cyanotryptophans can be used as dual infrared and fluorescence spectroscopic labels to study structural dynamics in proteins. This offers a comprehensive approach to examining protein structures and interactions (van Wilderen et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The benefits of 4-Cyanotryptophan are that they absorb and emit separately from the naturally occurring tryptophan and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information . This opens up new applications in biological spectroscopy and microscopy .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSYGYZOBPCLD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



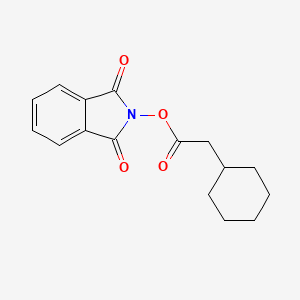

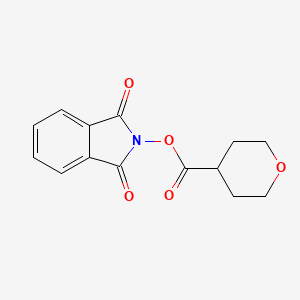
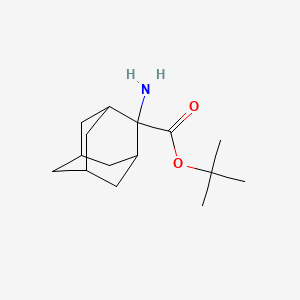
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)

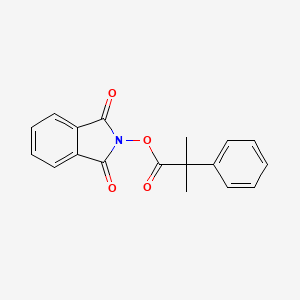
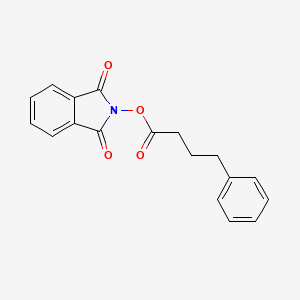
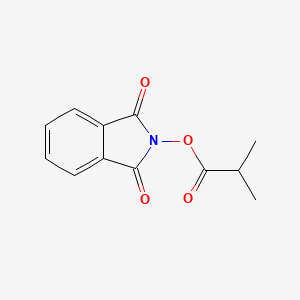

![2-{[(Tert-butoxy)carbonyl]amino}-3-nitrobenzoic acid](/img/structure/B8074656.png)
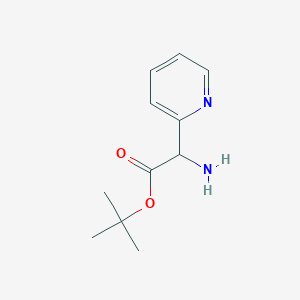
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)